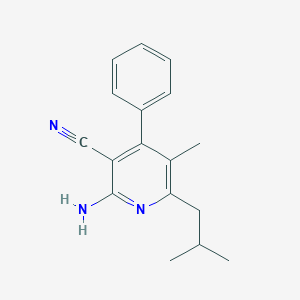![molecular formula C20H17BrClN7 B446836 N-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE](/img/structure/B446836.png)
N-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, contributes to its potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the bromophenyl and chlorophenyl groups via nucleophilic aromatic substitution.
Pyrazole ring incorporation: This step involves the reaction of the triazine intermediate with a pyrazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Utilization in the development of advanced materials or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-bromophenyl)-N’-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the pyrazole ring, which may affect its chemical and biological properties.
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group in N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine may confer unique properties such as enhanced binding affinity to specific targets, increased stability, or altered reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C20H17BrClN7 |
|---|---|
Molekulargewicht |
470.8g/mol |
IUPAC-Name |
2-N-(4-bromophenyl)-4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H17BrClN7/c1-12-11-13(2)29(28-12)20-26-18(23-16-7-3-14(21)4-8-16)25-19(27-20)24-17-9-5-15(22)6-10-17/h3-11H,1-2H3,(H2,23,24,25,26,27) |
InChI-Schlüssel |
WILVAIBPQULGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl)C |
Kanonische SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-yl)-4-[(benzylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446753.png)
![2-{4-nitrophenyl}-4-{[(4-methoxybenzyl)imino]methyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446755.png)
![2-(1,3-benzothiazol-2-yl)-4-[(cyclohexylamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B446756.png)
![11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446759.png)

![Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446762.png)


![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-{[(2-phenylethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446768.png)
![6-(3,4-Dimethoxyphenyl)-9,9-dimethyl-5-(2,2,2-trifluoroacetyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446769.png)

![Methyl 2-[(4-bromobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B446772.png)


